1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyclobutylmethyl group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via alkylation reactions, where a suitable cyclobutylmethyl halide reacts with the piperidine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality of the piperidine ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-(cyclobutylmethyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid: This compound lacks the cyclobutylmethyl group, which may affect its reactivity and biological activity.
1-(tert-Butoxycarbonyl)-4-(phenylmethyl)piperidine-4-carboxylic acid: The presence of a phenylmethyl group instead of a cyclobutylmethyl group can lead to different chemical and biological properties.
1-(tert-Butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid: The cyclopropylmethyl group introduces different steric and electronic effects compared to the cyclobutylmethyl group.
Properties
IUPAC Name |
4-(cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-7-16(8-10-17,13(18)19)11-12-5-4-6-12/h12H,4-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPJXRQENYLTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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